2-(Piperidin-4-yloxy)benzoic acid
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Overview
Description
“2-(Piperidin-4-yloxy)benzoic acid” is a compound that has been identified as a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The compound has a CAS Number of 1332531-16-4 and a molecular weight of 257.72 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H16ClNO3 . The InChI key for this compound is RQWGPTKBRMVUIO-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Metabolism and Enzymatic Processes
Research has identified the enzymes involved in the oxidative metabolism of a novel antidepressant, highlighting the formation of a benzoic acid derivative through metabolic pathways involving cytochrome P450 and other enzymes. This process underscores the significance of understanding metabolic pathways for drug development (Hvenegaard et al., 2012).
Co-crystallization and Polymorphism
Studies on co-crystallization of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning, demonstrating the complex interplay between molecular structures in solid forms (Skovsgaard & Bond, 2009).
Structural and Spectroscopic Analysis
Research into three-component complexes involving piperidine, ethanol, p-hydroxybenzoic acid, and water has provided detailed structural and spectroscopic insights, illustrating the role of hydrogen bonding in stabilizing these complexes (Dega-Szafran et al., 2017).
Synthesis of Hybrid Compounds
The synthesis of hybrid compounds based on 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid has been explored, showing the formation of condensed structures and aromatization, indicating potential for developing novel compounds with desired properties (Ivanova et al., 2019).
Antimicrobial and Herbicidal Activities
Novel benzamide derivatives, including those derived from benzoic acid and piperidine, have been synthesized and evaluated for their antimicrobial and anti-fatigue effects, as well as for herbicidal activity and interaction with biological targets, showcasing the potential of these compounds in pharmaceutical and agricultural applications (Wu et al., 2014), (Fu et al., 2021).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(piperidin-4-yloxy)benzoic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The molecular weight of this compound is 22125 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Future Directions
The future directions for “2-(Piperidin-4-yloxy)benzoic acid” and similar compounds could involve further exploration of their use in drug development, given the significant role of piperidines in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 2-(Piperidin-4-yloxy)benzoic acid, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-piperidin-4-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCGFWIHQZMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303034 |
Source
|
Record name | 2-(4-Piperidinyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-02-3 |
Source
|
Record name | 2-(4-Piperidinyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Piperidinyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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